[4-(Difluoromethoxy)phenyl](phenyl)methanone
Overview
Description
4-(Difluoromethoxy)phenylmethanone: is an organic compound with the molecular formula C14H10F2O2 and a molecular weight of 248.23 g/mol . It is primarily used in research and development within the fields of chemistry and biology. This compound is known for its unique chemical properties, which make it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)phenylmethanone typically involves the reaction of 4-(difluoromethoxy)benzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-(Difluoromethoxy)benzoyl chloride+BenzeneAlCl34-(Difluoromethoxy)phenylmethanone
Industrial Production Methods: While specific industrial production methods for 4-(Difluoromethoxy)phenylmethanone are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like or to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as or , resulting in the formation of alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), sulfonating agents (SO3/H2SO4).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(Difluoromethoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules
Biology: The compound is utilized in biological research to study the effects of difluoromethoxy and phenyl groups on biological systems. It can be used to modify biomolecules, such as proteins and nucleic acids, to investigate their structure-function relationships.
Medicine: In medicinal chemistry, 4-(Difluoromethoxy)phenylmethanone serves as a precursor for the development of pharmaceutical agents. Its derivatives may exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound finds applications in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)phenylmethanone depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the carbonyl group can form hydrogen bonds or coordinate with metal ions, while the aromatic rings can participate in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: Similar in structure but contains an isocyanate group instead of a carbonyl group.
4-(Difluoromethoxy)benzaldehyde: Contains an aldehyde group instead of a ketone group.
4-(Difluoromethoxy)phenol: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness: 4-(Difluoromethoxy)phenylmethanone is unique due to the presence of both difluoromethoxy and phenyl groups attached to a central carbonyl group. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
[4-(difluoromethoxy)phenyl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-14(16)18-12-8-6-11(7-9-12)13(17)10-4-2-1-3-5-10/h1-9,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRJKOYSMCZOKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391380 | |
Record name | [4-(difluoromethoxy)phenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120838-86-0 | |
Record name | [4-(difluoromethoxy)phenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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